molecular formula C14H11NO4 B7974036 2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B7974036
M. Wt: 257.24 g/mol
InChI Key: BCFFPIWIUOZXJP-UHFFFAOYSA-N
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Description

2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl group at the 2’ position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves the nitration of 2’-methyl-[1,1’-biphenyl]-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the biphenyl ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly nitrating agents and solvents is being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid.

    Oxidation: 2’-Carboxy-2-nitro-[1,1’-biphenyl]-4-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and carboxylic acid groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid group through the formation of intermediate species such as aldehydes and alcohols. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, which affect the electron density on the biphenyl ring and the overall stability of the molecule.

Comparison with Similar Compounds

    2-Nitro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 2’ position, which affects its reactivity and physical properties.

    2’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the nitro group, resulting in different chemical behavior and applications.

    2’-Methyl-2-amino-[1,1’-biphenyl]-4-carboxylic acid: The amino group replaces the nitro group, leading to different reactivity and potential biological activity.

Uniqueness: 2’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(2-methylphenyl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFFPIWIUOZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2′-methyl-2-nitro-1,1′-biphenyl-4-carboxylate, prepared in step 1 (2.5 g, 9.2 mmol) was dissolved in dry THF (20 mL) and cooled to 0° C. To this solution was added lithium hydroxide (1.15 g, 27.6 mmol) in water (5 mL) and the mixture was stirred at RT for 4 h. The solvents were concentrated and the aqueous residue was washed with EtOAc. The aqueous layer was separated and acidified with 1.5N HCl to pH 2-3 and extracted with DCM. DCM was washed with water and dried over sodium sulphate and evaporated under reduced pressure to obtain the title compound as a yellow solid (1.6 g, 70%). 1H NMR: (DMSO-d6, 400 MHz) δ 13.67 (bs, 1H), 8.49 (s, 1H), 8.26-8.24 (d, 1H), 7.58-7.56 (m, 1H), 7.35-7.32 (m, 2H), 7.27-7.12 (d, 1H), 7.10 (d, 1H), 2.09-1.99 (s, 3H). LC/MS (Method A): 255.9 (M−H)−. HPLC (Method B) Rt 1.79 min (Purity: 99.16%).
Name
Methyl 2′-methyl-2-nitro-1,1′-biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
70%

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